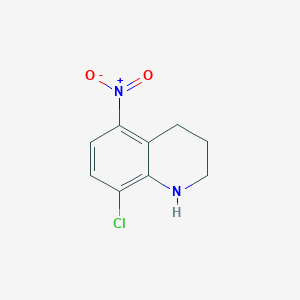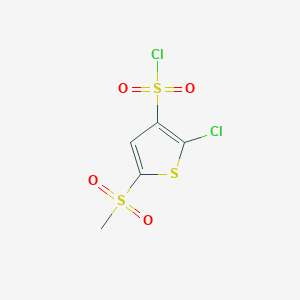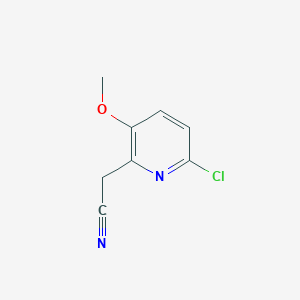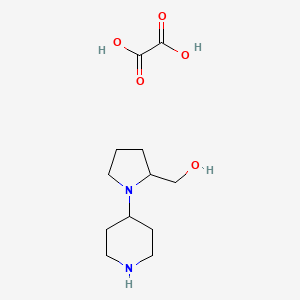![molecular formula C8H15NO B1457422 2-羟基-2-甲基-8-氮杂双环[3.2.1]辛烷 CAS No. 1419101-14-6](/img/structure/B1457422.png)
2-羟基-2-甲基-8-氮杂双环[3.2.1]辛烷
描述
2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane is a nitrogen-containing heterocycle that belongs to the family of tropane alkaloids. This compound is characterized by its unique bicyclic structure, which includes a nitrogen atom and a hydroxyl group. The 8-azabicyclo[3.2.1]octane scaffold is central to many biologically active molecules, making it a significant target in synthetic organic chemistry .
科学研究应用
2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane has significant potential in various fields of scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Medicine: It is used in the development of pharmaceuticals, particularly those targeting the central nervous system.
作用机制
Target of Action
The primary targets of 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane It’s known that the 8-azabicyclo[321]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Mode of Action
The exact mode of action of 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane It’s known that the 8-azabicyclo[321]octane scaffold is often achieved via nucleophilic attack and concomitant intramolecular cyclization .
Biochemical Pathways
The biochemical pathways affected by 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane The 8-azabicyclo[321]octane scaffold is known to be involved in the synthesis of tropane alkaloids .
Result of Action
The molecular and cellular effects of 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane Compounds with the 8-azabicyclo[321]octane scaffold have been reported to display a wide array of interesting biological activities .
Action Environment
The influence of environmental factors on the action, efficacy, and stability of 2-Hydroxy-2-methyl-8-azabicyclo[32
生化分析
Biochemical Properties
2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the key interactions is with the neuronal nicotinic acetylcholine receptor, where it exhibits high affinity . This interaction is significant as it can influence neurotransmission and has potential implications in treating neurological disorders. The nature of these interactions is primarily through binding to the receptor sites, which can modulate the receptor’s activity.
Cellular Effects
2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, its interaction with the neuronal nicotinic acetylcholine receptor can lead to changes in intracellular calcium levels, which in turn can affect gene expression and cellular metabolism . This compound has also been shown to impact cell proliferation and differentiation in certain cell types.
Molecular Mechanism
The molecular mechanism of 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to the neuronal nicotinic acetylcholine receptor, leading to its activation or inhibition depending on the context . This binding can result in downstream effects such as changes in intracellular signaling pathways and gene expression. Additionally, this compound can inhibit certain enzymes, further influencing cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under certain conditions but can degrade over time, leading to a decrease in its efficacy . Long-term exposure to this compound in in vitro or in vivo studies has shown sustained effects on cellular function, including prolonged modulation of receptor activity and gene expression.
Dosage Effects in Animal Models
The effects of 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane vary with different dosages in animal models. At lower doses, it can modulate receptor activity without causing significant adverse effects. At higher doses, it can lead to toxic effects, including neurotoxicity and disruption of normal cellular processes . Threshold effects have been observed, where a certain dosage is required to achieve the desired therapeutic effect without causing toxicity.
Metabolic Pathways
2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism . This interaction can affect the metabolic flux and levels of metabolites. The compound can also influence the activity of other enzymes and cofactors, further impacting its metabolic pathways.
Transport and Distribution
The transport and distribution of 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect its localization and accumulation within different cellular compartments . The compound’s distribution is crucial for its efficacy, as it needs to reach the target sites to exert its effects.
Subcellular Localization
2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane is localized in specific subcellular compartments, which can influence its activity and function. Targeting signals and post-translational modifications play a role in directing this compound to particular organelles . Its localization within the cell can affect its interactions with other biomolecules and its overall efficacy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane can be achieved through various methodologies. One common approach involves the stereoselective construction of the 8-azabicyclo[3.2.1]octane core from achiral starting materials. This process often includes a desymmetrization step to introduce the necessary stereochemistry . Another method involves the use of tropinone derivatives, which can be transformed into the desired bicyclic structure through a series of chemical reactions .
Industrial Production Methods
Industrial production of 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include catalytic hydrogenation, oxidation, and other steps to achieve the final product .
化学反应分析
Types of Reactions
2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane undergoes various chemical reactions, including:
Oxidation: This reaction can be used to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to convert certain functional groups into more reduced forms.
Substitution: Substitution reactions allow for the replacement of specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines .
相似化合物的比较
2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane can be compared to other similar compounds, such as:
Tropane: Another bicyclic compound with a similar structure but different functional groups.
Cocaine: A well-known tropane alkaloid with significant biological activity.
Scopolamine: A tropane alkaloid used for its medicinal properties.
The uniqueness of 2-Hydroxy-2-methyl-8-azabicyclo[3.2.1]octane lies in its specific functional groups and stereochemistry, which confer distinct chemical and biological properties .
属性
IUPAC Name |
2-methyl-8-azabicyclo[3.2.1]octan-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-8(10)5-4-6-2-3-7(8)9-6/h6-7,9-10H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEKUVSNAXBBMKH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2CCC1N2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201274117 | |
| Record name | 8-Azabicyclo[3.2.1]octan-2-ol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1419101-14-6 | |
| Record name | 8-Azabicyclo[3.2.1]octan-2-ol, 2-methyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1419101-14-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 8-Azabicyclo[3.2.1]octan-2-ol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201274117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![2-[(2-Chlorophenyl)sulfanyl]acetohydrazide hydrochloride](/img/structure/B1457345.png)
![[4-(2-Methylbutan-2-yl)phenyl]methanamine hydrochloride](/img/structure/B1457346.png)
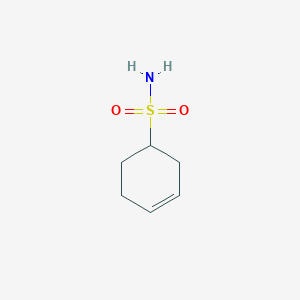


![(7S)-7-methyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1457354.png)

